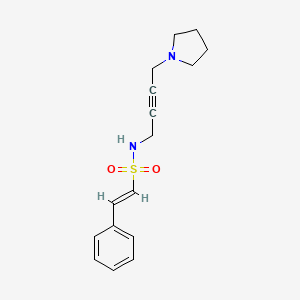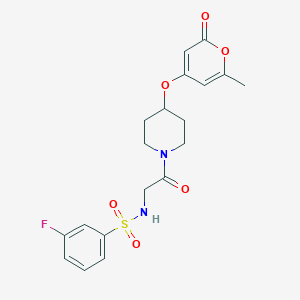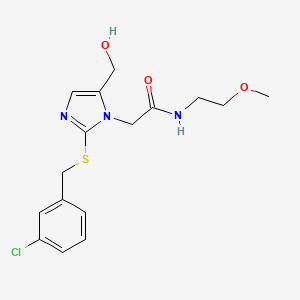
(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, commonly known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPTB belongs to the class of thiophene derivatives, which have been extensively studied due to their unique properties and potential applications in various fields, including electronics, optoelectronics, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Radiosensitization and Cytotoxicity
A study focused on the synthesis of a series of nitrothiophenes, including compounds similar to (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro as radiosensitizers of hypoxic mammalian cells, with the most potent being those with tertiary amine bases or oxiranes in their side chains. However, systemic toxicity at higher doses limited their in vivo application (Threadgill et al., 1991).
Corrosion Inhibition
Research into acrylamide derivatives, including structures akin to the subject compound, has explored their efficacy as corrosion inhibitors. A study on copper in nitric acid solutions found that acrylamide derivatives acted as effective mixed-type inhibitors, suggesting potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Polymerization and Material Science
The polymerization reactions of acrylamide derivatives have been extensively studied for their applications in material science. For example, the polymerization kinetics of a related compound, N-(4-iodo-1,3-diphenylbutyl) acrylamide, revealed insights into the mechanism of iodine transfer polymerization, suggesting potential uses in the preparation of hydrophobically modified polymers for applications such as enhanced oil recovery (Huang et al., 2019).
Biochemical Studies
Biochemical applications of acrylamide derivatives include studies on their interaction with proteins and enzymes. For instance, acrylamide is known to quench tryptophanyl fluorescence in proteins, serving as a probe for studying protein conformation and dynamics (Eftink & Ghiron, 1976). Additionally, the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives has been explored, providing insights into enzymatic reactions and their potential modulation (Tatsumi et al., 1980).
Antipathogenic Activity
Thiourea derivatives, structurally related to acrylamide compounds, have shown significant antibacterial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of acrylamide derivatives in developing novel antimicrobial agents (Limban et al., 2011).
Propiedades
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-19(25)16-12-17(14-6-2-1-3-7-14)28-20(16)22-18(24)10-9-13-5-4-8-15(11-13)23(26)27/h1-12H,(H2,21,25)(H,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZKTKMKWUAKJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)

